An In-Depth Technical Guide to N-Desisopropyl Delavirdine: Structure, Properties, and Analytical Considerations
An In-Depth Technical Guide to N-Desisopropyl Delavirdine: Structure, Properties, and Analytical Considerations
Introduction
In the landscape of antiretroviral drug development, a comprehensive understanding of a drug's metabolic fate is paramount to ensuring its safety and efficacy. Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been utilized in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism involves the allosteric inhibition of reverse transcriptase, a critical enzyme in the viral replication cycle.[3][4] However, the clinical utility of any xenobiotic is intrinsically linked to its pharmacokinetic profile, which is largely dictated by its metabolism.
This technical guide focuses on N-Desisopropyl delavirdine (also known as desalkyl delavirdine), the principal human metabolite of delavirdine.[1][5][6] The study of this metabolite is crucial for drug development professionals, as it provides critical insights into delavirdine's clearance mechanisms, potential for drug-drug interactions, and overall disposition within the body.[7] This document provides an in-depth examination of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to N-Desisopropyl delavirdine, serving as a vital resource for researchers in pharmacology, medicinal chemistry, and analytical science.
Section 1: Chemical Identity and Physicochemical Properties
N-Desisopropyl delavirdine is structurally distinct from its parent compound through the absence of the N-isopropyl group on the pyridine ring. This seemingly minor modification significantly alters its pharmacological profile.
Table 1: Chemical Identifiers for N-Desisopropyl Delavirdine
| Identifier | Value |
|---|---|
| IUPAC Name | N-[2-[4-(3-amino-2-pyridinyl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[6] |
| CAS Number | 165133-86-8[5][6][8] |
| Molecular Formula | C₁₉H₂₂N₆O₃S[5][6][7] |
| Canonical SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N[6][9] |
| Synonyms | N-Desisopropyldelavirdine, Desalkyl delavirdine, U-96183[6][10][11] |
Caption: Chemical Structure of N-Desisopropyl Delavirdine.
Table 2: Physicochemical Properties of N-Desisopropyl Delavirdine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 414.48 g/mol | [5][7] |
| Monoisotopic Mass | 414.14740976 Da | [6] |
| XlogP (Predicted) | 1.0 | [9] |
| Storage Temperature | -20°C |[5][7] |
Section 2: Metabolic Pathway and Biological Significance
The biotransformation of delavirdine to N-Desisopropyl delavirdine is a primary clearance pathway in humans.[12] This metabolic step is a classic example of Phase I metabolism, specifically an N-dealkylation reaction.
Causality of Metabolism: The N-isopropyl group on the pyridine ring of delavirdine presents a site for oxidative metabolism. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[12] Specifically, studies using human liver microsomes have demonstrated that CYP3A4 is the major enzyme responsible for this N-desalkylation, with a minor contribution from CYP2D6 .[12][13] The apparent Kₘ for this reaction in human liver microsomes is approximately 6.8 µM, indicating a relatively high affinity of the enzyme for the delavirdine substrate.[12]
The clinical significance of this pathway is twofold. First, delavirdine itself is a known inhibitor of CYP3A4. This creates a potential for auto-inhibition and significant drug-drug interactions with other co-administered drugs that are also substrates for CYP3A4.[3] Second, the formation of N-Desisopropyl delavirdine represents a detoxification step, as the metabolites of delavirdine are generally considered pharmacologically inactive against HIV-1 reverse transcriptase.[1]
Following its formation, N-Desisopropyl delavirdine can undergo further Phase II metabolism, such as conjugation with sulfate to form N-Desisopropyl Delavirdine N-Sulfate, which increases its water solubility and facilitates its excretion.[14][15]
Caption: Metabolic conversion of Delavirdine.
Section 3: Analytical Methodologies for Quantification
Accurate quantification of N-Desisopropyl delavirdine in biological matrices, such as plasma, is essential for pharmacokinetic studies. A robust and validated high-performance liquid chromatography (HPLC) method with fluorescence detection has been established for this purpose.[16]
Rationale for Method Selection:
-
Sample Preparation: The protocol begins with protein precipitation using acetonitrile. This is a rapid and effective technique to remove high molecular weight proteins from the plasma sample, which would otherwise interfere with the chromatographic separation and potentially damage the HPLC column.
-
Chromatography: Reversed-phase HPLC is the standard for separating moderately polar compounds like N-Desisopropyl delavirdine. The use of a phosphate buffer in the mobile phase helps maintain a consistent pH, ensuring reproducible retention times.
-
Detection: N-Desisopropyl delavirdine possesses intrinsic fluorescence, making fluorescence detection an ideal choice. This detection method offers high sensitivity and selectivity over standard UV detection, as fewer endogenous compounds in plasma naturally fluoresce at the specific excitation and emission wavelengths used. The optimal wavelengths are an excitation of 302 nm and an emission of 425 nm.[16]
Experimental Protocol: HPLC-Fluorescence Quantification
This protocol is adapted from the validated method described by Staton et al. (1995).[16]
1. Preparation of Standards and Samples: a. Prepare stock solutions of N-Desisopropyl delavirdine and an appropriate internal standard in a suitable organic solvent (e.g., methanol). b. Create a series of calibration standards by spiking blank human plasma with known concentrations of the metabolite, covering the expected physiological range (e.g., 0.02-17 µM).[16] c. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Extraction (Protein Precipitation): a. To 100 µL of plasma sample (unknown, standard, or QC), add 200 µL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 30 seconds to ensure complete protein precipitation. c. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean tube.
3. HPLC Analysis: a. Dilute the supernatant with an equal volume of 10 mM phosphate buffer (pH 6.0). This step ensures compatibility with the mobile phase. b. Inject a defined volume (e.g., 50 µL) onto the HPLC system. c. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic mixture of acetonitrile and 10 mM phosphate buffer (pH 6.0). The exact ratio should be optimized to achieve good separation.
- Flow Rate: 1.0 mL/min.
- Detector: Fluorescence detector.
- Excitation Wavelength: 302 nm.[16]
- Emission Wavelength: 425 nm.[16]
4. Data Analysis: a. Integrate the peak areas for N-Desisopropyl delavirdine and the internal standard. b. Calculate the peak area ratio (metabolite/internal standard). c. Construct a calibration curve by plotting the peak area ratio versus the concentration for the prepared standards. d. Determine the concentration of the metabolite in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Caption: Workflow for quantification of N-Desisopropyl Delavirdine.
Conclusion
N-Desisopropyl delavirdine, as the primary metabolite of delavirdine, serves as a critical molecule of interest for understanding the parent drug's pharmacokinetic and metabolic profile. Its formation via CYP3A4-mediated N-desalkylation is a key determinant of delavirdine's clearance and drug interaction potential. The well-established analytical methods, particularly HPLC with fluorescence detection, provide the necessary tools for researchers to accurately quantify this metabolite in biological systems. This guide has synthesized the core chemical, metabolic, and analytical information on N-Desisopropyl delavirdine, providing a foundational resource for scientists and professionals in the field of drug development and antiretroviral research.
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